3-chloro-1-(p-tolyl)propan-1-ol
Overview
Description
3-chloro-1-(p-tolyl)propan-1-ol: is an organic compound with the molecular formula C10H13ClO It is a chlorinated alcohol derivative of toluene, where the chlorine atom is attached to the first carbon of the propanol chain, and the p-tolyl group is attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3-chloro-1-(p-tolyl)propan-1-one: One common method involves the reduction of 3-chloro-1-(p-tolyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
From p-tolylmagnesium bromide: Another method involves the reaction of p-tolylmagnesium bromide with epichlorohydrin, followed by hydrolysis to yield 3-chloro-1-(p-tolyl)propan-1-ol.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-chloro-1-(p-tolyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes
Reduction: 3-chloro-1-(p-tolyl)propan-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-chloro-1-(p-tolyl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of chlorinated alcohols on biological systems. It can be used as a model compound to investigate the metabolism and toxicity of similar chlorinated compounds.
Medicine: It can be used to develop new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 3-chloro-1-(p-tolyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
- 3-chloro-1-phenylpropan-1-ol
- 3-chloro-1-(4-methylphenyl)propan-1-one
- 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one
Comparison: Compared to similar compounds, 3-chloro-1-(p-tolyl)propan-1-ol is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of new pharmaceutical agents .
Properties
IUPAC Name |
3-chloro-1-(4-methylphenyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5,10,12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCQUQOXLUQZDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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